molecular formula C11H16N2O2 B1326547 4-Amino-N-(3-methoxypropyl)benzamide CAS No. 1017795-08-2

4-Amino-N-(3-methoxypropyl)benzamide

Cat. No. B1326547
M. Wt: 208.26 g/mol
InChI Key: UILREOOQIPNIRN-UHFFFAOYSA-N
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Description

The compound 4-Amino-N-(3-methoxypropyl)benzamide is a derivative of benzamide with potential pharmacological activities. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar benzamide derivatives, which can be useful for understanding the chemical behavior and properties of 4-Amino-N-(3-methoxypropyl)benzamide.

Synthesis Analysis

The synthesis of benzamide derivatives, such as the ones described in the papers, typically involves the preparation of optical isomers from commercially available starting materials, such as trans-4-hydroxy-L-proline, followed by a series of chemical reactions to introduce various functional groups . The synthesis process is carefully designed to achieve the desired stereochemistry, which is crucial for the pharmacological activity of the compounds.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using techniques like X-ray powder diffractometry, which can distinguish between different polymorphs of a compound . The polymorphs can exhibit different physical properties and stabilities, which are important for the development of pharmaceuticals. The molecular geometry and vibrational frequencies can also be determined using X-ray diffraction and density functional theory (DFT) calculations .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including phase transitions and interactions with other molecules. For instance, the polymorphs of a benzamide derivative can transition from one form to another without weight loss, as observed in thermal analysis . The reactivity of these compounds with amino acids and other biological molecules is also of interest, particularly in the context of their pharmacological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as melting points, thermal stability, and spectroscopic characteristics, are crucial for their practical applications. Thermal analysis can reveal the relative stability of different polymorphs, while spectroscopic methods like infrared spectroscopy and NMR spectroscopy provide information on the functional groups present in the molecules . The electronic properties, such as HOMO and LUMO energies, and the molecular electrostatic potential (MEP) surface map, can be calculated using DFT to predict the chemical reactivity of the compounds .

Future Directions

The future directions of 4-Amino-N-(3-methoxypropyl)benzamide are not specified in the retrieved data. Given its use in proteomics research , it may continue to be used in the study of proteins and their functions.

properties

IUPAC Name

4-amino-N-(3-methoxypropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-15-8-2-7-13-11(14)9-3-5-10(12)6-4-9/h3-6H,2,7-8,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILREOOQIPNIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-(3-methoxypropyl)benzamide

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